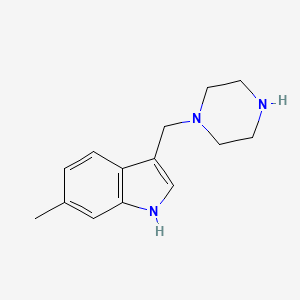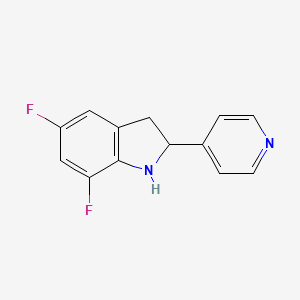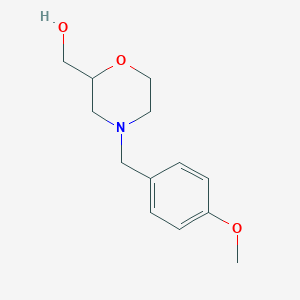
6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 6-position and a piperazine moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution at the 6-Position: The methyl group can be introduced at the 6-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution. The indole derivative is reacted with piperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the piperazine ring.
Reduction: Reduction reactions can target the indole ring or the piperazine moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the indole ring and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole or piperazine ring.
Reduction: Hydrogenated indole or piperazine derivatives.
Substitution: Various substituted indole or piperazine derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets such as neurotransmitter receptors. The indole core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. The piperazine moiety can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-(piperazin-1-ylmethyl)-1H-imidazole
- 6-Methyl-3-(piperazin-1-ylmethyl)-1H-pyridine
- 6-Methyl-3-(piperazin-1-ylmethyl)-1H-quinoline
Uniqueness
6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of the indole core with a piperazine moiety is particularly effective in modulating neurotransmitter receptors, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
6-methyl-3-(piperazin-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-11-2-3-13-12(9-16-14(13)8-11)10-17-6-4-15-5-7-17/h2-3,8-9,15-16H,4-7,10H2,1H3 |
InChI Key |
ALLLPXDJCBGAPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)






